

molecular structure and weight of 1-Acetyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Acetyl-4-(methylamino)piperidine
Cat. No.:	B1287533

[Get Quote](#)

In-Depth Technical Guide: 1-Acetyl-4-(methylamino)piperidine

A Core Intermediate for Advanced Pharmaceutical Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Acetyl-4-(methylamino)piperidine is a pivotal molecular building block in contemporary medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of the potent, short-acting opioid analgesic, remifentanil. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, validated synthetic methodologies, and detailed analytical characterization. The content herein is curated to provide researchers and drug development professionals with the requisite knowledge for the proficient handling, synthesis, and application of this versatile intermediate.

Molecular Structure and Properties

Structural Elucidation

1-Acetyl-4-(methylamino)piperidine possesses a piperidine core, a ubiquitous scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties.^[1] The structure is

characterized by an acetyl group affixed to the piperidine nitrogen (N1) and a methylamino substituent at the C4 position. This specific arrangement of functional groups makes it an ideal precursor for further chemical elaboration in multi-step syntheses.

- Molecular Formula: C₈H₁₆N₂O
- Molecular Weight: 156.23 g/mol [\[2\]](#)
- CAS Number: 139062-96-7
- IUPAC Name: 1-[4-(methylamino)piperidin-1-yl]ethan-1-one
- Canonical SMILES: CNCC1CCN(C(=O)C)CC1

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of **1-Acetyl-4-(methylamino)piperidine** is essential for its effective use in synthesis and process development.

Property	Value	Reference
Appearance	White to off-white solid	[Vendor Data]
Boiling Point	280.2 ± 33.0 °C at 760 mmHg	[3]
Density	1.0 ± 0.1 g/cm ³	[3]
Flash Point	123.3 ± 25.4 °C	[3]
Solubility	Soluble in water and common organic solvents such as methanol and chloroform.	[General Knowledge]

Synthesis and Manufacturing

The most prevalent and efficient industrial synthesis of **1-Acetyl-4-(methylamino)piperidine** is achieved through the reductive amination of 1-acetyl-4-piperidone with methylamine. This method is favored for its high yield and the ready availability of the starting materials.

Synthetic Workflow: Reductive Amination

The logical flow of the reductive amination process is depicted below. The initial step involves the formation of an iminium intermediate, which is then reduced *in situ* to the desired secondary amine.

Caption: Reductive amination of 1-acetyl-4-piperidone.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis of **1-Acetyl-4-(methylamino)piperidine** hydrochloride.

Materials:

- 1-Acetyl-4-piperidone
- Methylammonium chloride
- Potassium hydroxide
- Sodium cyanoborohydride
- Methanol
- Chloroform
- Hydrogen chloride (gas or solution in a suitable solvent)
- Acetone

Procedure:

- A solution of methylammonium chloride in methanol is treated with potassium hydroxide flakes at low temperatures (0-5 °C).[\[2\]](#)
- 1-Acetyl-4-piperidone is then added to the reaction mixture.[\[2\]](#)
- A methanolic solution of sodium cyanoborohydride is added portion-wise over 30 minutes.[\[2\]](#)

- The reaction is allowed to proceed at room temperature overnight.[2]
- Additional potassium hydroxide is added, and the mixture is filtered. The filtrate is then evaporated to dryness.[2]
- The residue is partitioned between chloroform and an aqueous potassium hydroxide solution.[2]
- The organic layer is dried and concentrated to yield the crude product as a colorless oil.[2]
- The oil is dissolved in a mixture of ethanol and isopropanol, and the solution is cooled in an ice bath.[2]
- Hydrogen chloride gas is bubbled through the solution, followed by the addition of acetone to induce crystallization of **1-Acetyl-4-(methylamino)piperidine** hydrochloride.[2]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of **1-Acetyl-4-(methylamino)piperidine**.

Spectroscopic Analysis

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include:
 - A singlet corresponding to the acetyl methyl protons.
 - A singlet for the N-methyl protons.
 - A series of multiplets for the piperidine ring protons.
 - A broad signal for the secondary amine proton (N-H), which may be exchangeable with D_2O .
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum reveals the number and types of carbon atoms. Expected signals include:

- A peak in the carbonyl region for the acetyl group.
- Signals corresponding to the piperidine ring carbons.
- A peak for the N-methyl carbon.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **1-Acetyl-4-(methylamino)piperidine**, the expected protonated molecular ion $[M+H]^+$ would be observed at m/z 157.13.

Applications in Drug Development

Remifentanil Synthesis

The principal application of **1-Acetyl-4-(methylamino)piperidine** is as a crucial intermediate in the synthesis of remifentanil.^[1] Remifentanil is a potent, ultra-short-acting synthetic opioid used extensively in anesthesia. The synthesis of remifentanil from this precursor involves a multi-step process that further functionalizes the piperidine ring.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the core intermediate to Remifentanil.

Conclusion

1-Acetyl-4-(methylamino)piperidine is a compound of significant industrial and pharmaceutical relevance. Its well-defined molecular structure and versatile reactivity make it an indispensable precursor in the synthesis of complex drug molecules, most notably remifentanil. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its application in research and development, underscoring the importance of this key intermediate in the advancement of modern therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetyl piperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [molecular structure and weight of 1-Acetyl-4-(methylamino)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287533#molecular-structure-and-weight-of-1-acetyl-4-methylamino-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

